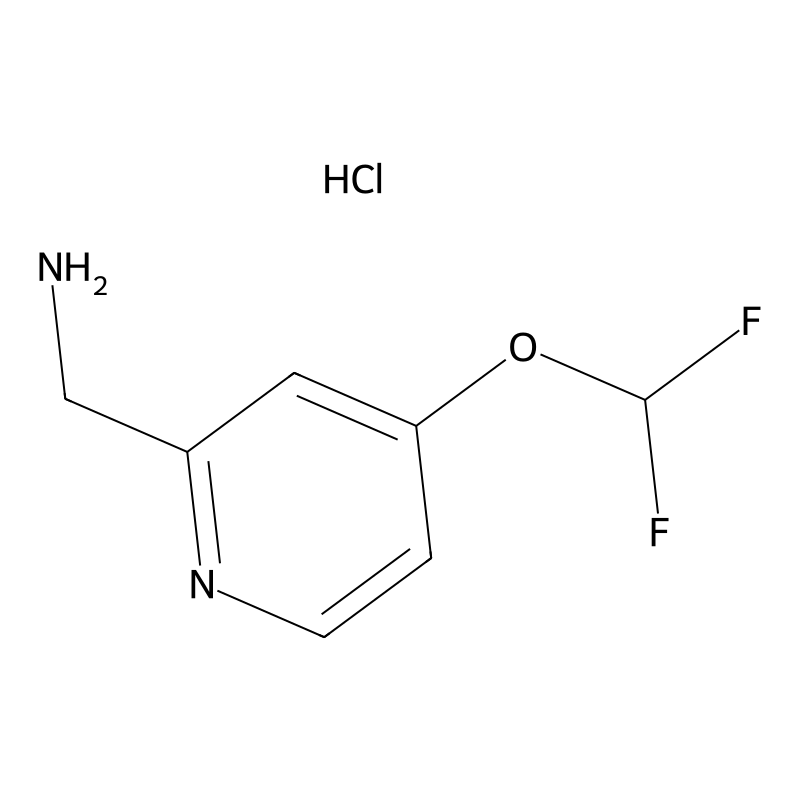

(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride is a synthetic organic compound characterized by its pyridine ring structure substituted with a difluoromethoxy group and a methanamine moiety. The presence of the difluoromethoxy group enhances the compound's lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry. This compound is typically encountered as a hydrochloride salt, which improves its solubility in aqueous environments, facilitating its use in biological assays and therapeutic applications.

Medicinal Chemistry

The presence of the pyridin-2-yl ring and the methanylamine group suggests this molecule might be investigated for its potential biological activity. Pyridine rings are found in many bioactive molecules, and modulating the substituents on the ring can influence its interaction with biological targets. Further research would be needed to determine if (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride possesses any specific medicinal properties [].

Organic Synthesis

The molecule could be of interest as a building block in organic synthesis. The difluoromethoxy group can be a useful functional group in organic chemistry, and researchers might explore using (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride as a starting material for the synthesis of more complex molecules [].

Material Science

The properties of (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride, such as its solubility or ability to form crystals, could be of interest to material scientists. These properties might influence its potential applications in areas like crystal engineering or the development of new materials [].

The chemical reactivity of (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride can be understood through its functional groups. The methanamine moiety can participate in various nucleophilic substitution reactions, while the difluoromethoxy group can undergo hydrolysis under specific conditions. Additionally, the compound may engage in electrophilic aromatic substitution reactions due to the electron-donating nature of the methanamine group on the pyridine ring.

Example Reactions:- Nucleophilic Substitution: The amine group can react with electrophiles to form amides or other derivatives.

- Electrophilic Aromatic Substitution: The compound can react with electrophiles, leading to further functionalization of the pyridine ring.

Research indicates that (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride exhibits significant biological activity, particularly in pharmacological contexts. Compounds with similar structures have been shown to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Potential Biological Effects:- Antimicrobial Activity: Similar compounds have demonstrated efficacy against bacterial strains.

- Anticancer Properties: Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential for therapeutic applications.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes, impacting cellular functions.

The synthesis of (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of Pyridine Derivative: Starting from 2-pyridinecarboxaldehyde, a difluoromethoxy substituent can be introduced via nucleophilic substitution with difluoromethyl ether.

- Amine Formation: The resulting pyridine derivative is then reacted with formaldehyde and ammonium chloride to yield the methanamine derivative.

- Hydrochloride Salt Formation: Finally, treatment with hydrochloric acid results in the formation of the hydrochloride salt.

General Reaction Scheme:

(4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride has potential applications in various fields:

- Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific diseases.

- Biochemical Research: Used as a tool compound to study enzyme mechanisms and metabolic pathways.

- Agricultural Chemistry: Potential use as an agrochemical for pest control or plant growth regulation.

Interaction studies of (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with:

- Enzymes: Inhibition studies indicate potential interactions with enzymes involved in metabolic pathways.

- Receptors: Binding assays reveal activity at certain receptor sites, potentially influencing signaling pathways.

These interactions highlight the compound's utility in understanding biochemical processes and developing therapeutic agents.

Similar Compounds: Comparison

Several compounds share structural similarities with (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride, allowing for comparative analysis:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Fluoromethoxy)pyridin-2-ylmethanamine | Fluorine instead of two fluorines | Antimicrobial |

| 3-(Trifluoromethyl)pyridine | Trifluoromethyl group on pyridine | Anticancer |

| 5-(Chloromethyl)pyridin-3-ylmethanamine | Chlorine substituent | Enzyme inhibition |

Uniqueness

The uniqueness of (4-(Difluoromethoxy)pyridin-2-yl)methanamine hydrochloride lies in its specific difluoromethoxy substitution pattern, which may enhance its lipophilicity and biological activity compared to other similar compounds. The difluoro group may also influence its pharmacokinetic properties, making it a candidate for further investigation in drug development.